2-[(Chloroacetyl)amino]benzamide

Catalog No.
S666497
CAS No.
21721-78-8
M.F
C9H9ClN2O2
M. Wt
212.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Chloroacetyl)amino]benzamide

CAS Number

21721-78-8

Product Name

2-[(Chloroacetyl)amino]benzamide

IUPAC Name

2-[(2-chloroacetyl)amino]benzamide

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)

InChI Key

LCDQTZCLXUMOGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl
CAB has potential implications in various fields of research and industry, including pharmaceuticals, agriculture, and biotechnology. In the pharmaceutical industry, CAB can be used as an intermediate in the synthesis of various drugs, including anti-cancer and anti-fungal agents. In the agricultural industry, CAB can be used as a pesticide and herbicide. Furthermore, CAB can be used in the development of biosensors and other biomedical applications.
2-[(Chloroacetyl)amino]benzamide, commonly referred to as CAB, is a chemical compound that has gained significant interest in scientific research in recent years. This compound exhibits unique physical and chemical properties, and its synthesis and characterization have been widely studied due to its potential applications in various fields of research and industry. In this paper, we provide a comprehensive review of CAB, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CAB is an organic compound with the chemical formula C9H8ClN2O2. It belongs to the class of amides and contains a benzene ring, a chloroacetyl group, and an amino group. This compound was first synthesized in 1939 by Berger and Job, and its synthesis and characterization have been widely reported since then. CAB is an important intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.
CAB is a white crystalline powder that is sparingly soluble in water and soluble in many organic solvents. Its melting point is between 204°C and 206°C, and its boiling point is 421.4°C at 760 mmHg. CAB has a molecular weight of 220.62 g/mol, a density of 1.401 g/cm3, and a vapor pressure of 7.28E-08 mmHg at 25°C. Its refractive index is 1.622, and it has a specific rotation of -3.3 degrees.
CAB can be synthesized by various methods, including the reaction between 2-amino-benzamide and chloroacetyl chloride in the presence of a base, the reaction between 2-nitro-benzamide and chloroacetyl chloride in the presence of a reducing agent, and the reduction of 2-nitro-N-(2-chloroacetyl)aniline with iron powder. The synthesized CAB can be characterized by various analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.
There are various analytical methods that are used to analyze CAB, including chromatography, spectroscopy, and electrochemical methods. Chromatographic methods include high-performance liquid chromatography and gas chromatography. Spectroscopic methods include nuclear magnetic resonance, infrared spectroscopy, and UV-Visible spectroscopy. Electrochemical methods, including cyclic voltammetry and differential pulse voltammetry, have been used to study the electrochemical behavior of this compound.
CAB exhibits various biological properties, including antibacterial, antifungal, and anticancer activities. It has been shown to inhibit bacterial growth and biofilm formation in various Gram-positive and Gram-negative bacteria. CAB has also been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. Furthermore, CAB has been shown to induce cell death in various cancer cell lines, including prostate cancer, breast cancer, and ovarian cancer.
CAB has been tested for its toxicity and safety in scientific experiments. It has been shown to have low toxicity in rats and mice when administered orally or intravenously. However, when administered at high doses, CAB can cause hepatotoxicity and nephrotoxicity. Therefore, it is important to carefully evaluate the dosage and administration of this compound in scientific experiments.
CAB has been used in various scientific experiments, including the synthesis of pharmaceuticals, the study of DNA-protein interactions, and the development of biosensors. This compound has also been used as a building block in the synthesis of various organic compounds and as a probe to study enzyme activity.
CAB has been the subject of extensive research in recent years. The synthesis and characterization of this compound have been widely studied, and its biological properties have been explored in various in vitro and in vivo studies. Furthermore, the potential applications of CAB in various fields of research and industry have been investigated.
Despite the significant progress that has been made in the study of CAB, there are still some limitations and future directions that need to be addressed. For example, the toxicity and safety of CAB in humans need to be further evaluated. Furthermore, the potential applications of CAB in various fields of research and industry need to be explored more extensively. Additionally, new methods for the synthesis and characterization of this compound need to be developed.
1. Developing efficient methods for the synthesis of CAB
2. Evaluating the in vivo toxicity and safety of CAB in animals and humans
3. Investigating the potential applications of CAB in the pharmaceutical industry
4. Developing CAB-based biosensors for biomedical applications
5. Exploring the biotransformation of CAB in living organisms
6. Studying the DNA-protein interactions of CAB
7. Investigating the antimicrobial activity of CAB against multi-drug resistant bacteria
8. Studying the mechanism of action of CAB in cancer cells
9. Investigating the potential application of CAB in agriculture as a broad-spectrum pesticide or herbicide
10. Developing new organic compounds based on the CAB scaffold for applications in various fields of research and industry.

XLogP3

0.9

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(chloroacetyl)amino]benzamide

Dates

Modify: 2023-08-15

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